molecular formula C15H26O B14506739 2,5,6-Trimethyldodec-5-EN-3-YN-2-OL CAS No. 62839-50-3

2,5,6-Trimethyldodec-5-EN-3-YN-2-OL

Cat. No.: B14506739
CAS No.: 62839-50-3
M. Wt: 222.37 g/mol
InChI Key: QCUYUERRVVVSEY-UHFFFAOYSA-N
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Description

2,5,6-Trimethyldodec-5-EN-3-YN-2-OL is an organic compound with the molecular formula C15H26O It is characterized by the presence of multiple functional groups, including an alkyne, an alkene, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyldodec-5-EN-3-YN-2-OL typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by selective hydrogenation and functional group transformations. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyldodec-5-EN-3-YN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne and alkene groups can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,6-Trimethyldodec-5-EN-3-YN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyldodec-5-EN-3-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol: Similar structure with slight variations in functional groups.

    2-Methylhex-5-en-3-yn-2-ol: Contains similar functional groups but with a shorter carbon chain.

Uniqueness

2,5,6-Trimethyldodec-5-EN-3-YN-2-OL is unique due to its specific arrangement of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62839-50-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2,5,6-trimethyldodec-5-en-3-yn-2-ol

InChI

InChI=1S/C15H26O/c1-6-7-8-9-10-13(2)14(3)11-12-15(4,5)16/h16H,6-10H2,1-5H3

InChI Key

QCUYUERRVVVSEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(C)C#CC(C)(C)O)C

Origin of Product

United States

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